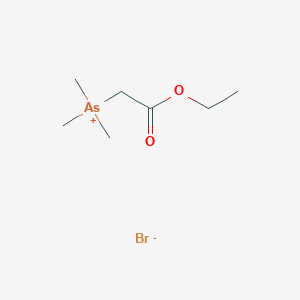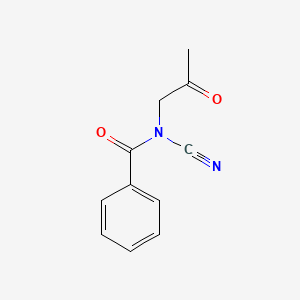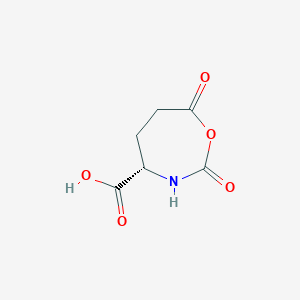
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with an oxalyl chloride to form the oxazepane ring. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxazepane ring to more saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which (4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can affect various pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid: shares structural similarities with other oxazepane derivatives and lactams.
2,7-dioxo-1,3-oxazepane: A simpler analog without the carboxylic acid group.
1,3-oxazepane-4-carboxylic acid: Lacks the dioxo functionality.
Uniqueness
The presence of both oxo groups and the carboxylic acid functionality in this compound makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
64750-37-4 |
|---|---|
分子式 |
C6H7NO5 |
分子量 |
173.12 g/mol |
IUPAC名 |
(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid |
InChI |
InChI=1S/C6H7NO5/c8-4-2-1-3(5(9)10)7-6(11)12-4/h3H,1-2H2,(H,7,11)(H,9,10)/t3-/m0/s1 |
InChIキー |
VRNRPNSUIYUOTC-VKHMYHEASA-N |
異性体SMILES |
C1CC(=O)OC(=O)N[C@@H]1C(=O)O |
正規SMILES |
C1CC(=O)OC(=O)NC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)

![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
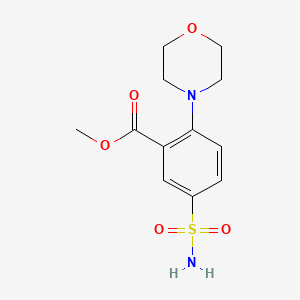
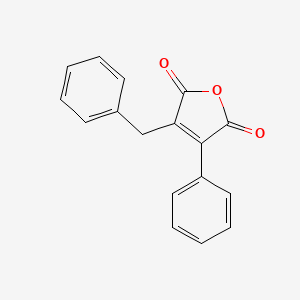
![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)
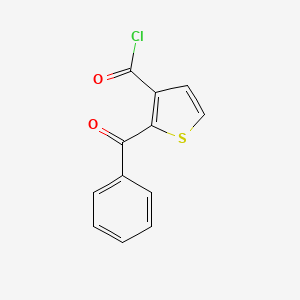
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)

